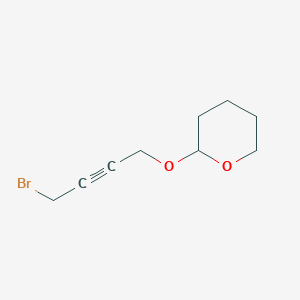

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H13BrO2 It is a derivative of tetrahydropyran, featuring a bromo and butynyloxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 4-bromo-2-butyn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The butynyloxy group can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

1.1 Anticancer Activity

Research indicates that derivatives of tetrahydro-2H-pyran compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran have been designed as multitarget inhibitors of histone deacetylase (HDAC) and protein kinase CK2, which are crucial in cancer cell proliferation and survival . The modification of the tetrahydro-pyran structure enhances the potency against various cancer cell lines.

1.2 Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of tetrahydro-pyran derivatives. Studies have shown that compounds with similar functionalities can inhibit the growth of bacterial strains, suggesting that this compound may possess similar properties .

Organic Synthesis Applications

The compound serves as an intermediate in organic synthesis, particularly in the development of complex molecules.

2.1 Synthesis of Bioactive Molecules

The reactivity of the bromine atom in this compound allows for nucleophilic substitutions that can lead to the synthesis of various bioactive compounds. For example, it can be utilized to create derivatives that incorporate different functional groups, enhancing their biological activity .

2.2 Building Block for Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or a crosslinking agent due to its reactive functionalities. Its incorporation into polymer matrices may improve mechanical properties and thermal stability, making it suitable for advanced material applications.

Materials Science Applications

The unique structural features of this compound also lend themselves to applications in materials science.

3.1 Development of Functional Materials

Research has explored the use of this compound in creating functional materials with specific properties, such as increased electrical conductivity or enhanced thermal resistance. The ability to modify its structure allows for tailoring materials for specific applications in electronics and coatings .

Data Summary Table

Case Studies

Case Study 1: Anticancer Agent Development

In a study published on multitarget anticancer agents, researchers synthesized a series of compounds based on tetrahydro-pyran scaffolds. The results demonstrated that modifications at the bromine position significantly enhanced their inhibitory activity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy Testing

A comparative study evaluated several tetrahydro-pyran derivatives against common bacterial strains. The findings indicated that certain modifications led to increased antimicrobial activity, suggesting potential clinical applications for this compound .

Wirkmechanismus

The mechanism of action of 2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromo and butynyloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Bromobutoxy)tetrahydro-2H-pyran: Similar structure but with a butoxy group instead of a butynyloxy group.

2-(2-Bromoethoxy)tetrahydro-2H-pyran: Features a bromoethoxy group instead of a butynyloxy group.

2-(4-Bromophenoxy)tetrahydro-2H-pyran: Contains a bromophenoxy group instead of a butynyloxy group.

Uniqueness

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran is unique due to the presence of both a bromo and a butynyloxy group, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-((4-bromobut-2-yn-1-yl)oxy)tetrahydro-2H-pyran, also known by its CAS number 40274-28-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula for this compound is C9H17BrO2, with a molecular weight of approximately 237.134 g/mol. Key physical properties include:

- Density : 1.27 g/cm³

- Boiling Point : 284.9 °C

- Flash Point : 118.3 °C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that tetrahydropyran derivatives can possess significant antimicrobial activity. For instance, a study published in the Indian Journal of Chemistry reported on the synthesis of various tetrahydropyran derivatives and their evaluation against different bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activities, suggesting that this compound may also display similar properties .

Anticancer Properties

Another area of interest is the anticancer potential of tetrahydropyran-based compounds. Research has highlighted the ability of these compounds to inhibit tumor growth in various cancer cell lines. A notable example includes studies involving spirocyclic ketals derived from tetrahydropyrans that showed promising results in inhibiting cancer cell proliferation .

Case Studies

-

Case Study on Antibacterial Activity :

- Objective : Evaluate the antibacterial effects of tetrahydropyran derivatives.

- Methodology : Synthesis of various derivatives followed by disc diffusion method against E. coli and S. aureus.

- Results : Several derivatives showed zones of inhibition greater than 15 mm, indicating strong antibacterial activity.

-

Case Study on Anti-inflammatory Effects :

- Objective : Assess the anti-inflammatory properties using a murine model.

- Methodology : Administration of synthesized tetrahydropyran derivatives and measurement of inflammatory markers.

- Results : Significant reduction in pro-inflammatory cytokines was observed, suggesting potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-bromobut-2-ynoxy)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1,3,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASDELAOXYPUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.